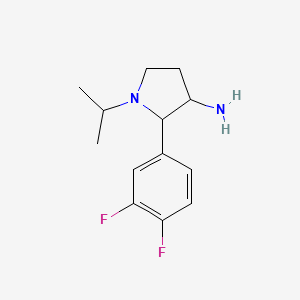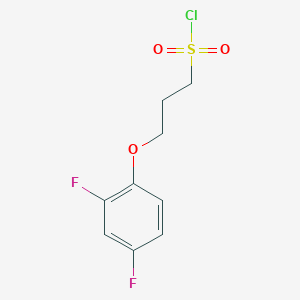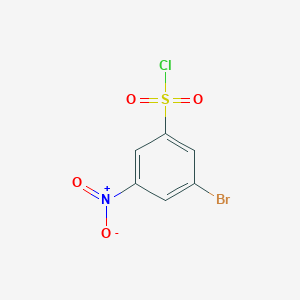
Chlorure de 3-bromo-5-nitrobenzène-1-sulfonyle
Vue d'ensemble
Description
3-Bromo-5-nitrobenzene-1-sulfonyl chloride: is an organic compound with the molecular formula C6H3BrClNO4S It is a derivative of benzene, featuring bromine, nitro, and sulfonyl chloride functional groups
Applications De Recherche Scientifique
Chemistry: 3-Bromo-5-nitrobenzene-1-sulfonyl chloride is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of sulfonamides and other derivatives.
Biology and Medicine: In biological research, this compound can be used to modify biomolecules, such as proteins, through sulfonylation reactions. This modification can help in studying protein functions and interactions.
Industry: In the industrial sector, 3-Bromo-5-nitrobenzene-1-sulfonyl chloride is used in the production of dyes, pharmaceuticals, and agrochemicals. Its reactivity makes it a valuable intermediate in the synthesis of complex molecules.
Mécanisme D'action
Target of Action
The primary target of 3-Bromo-5-nitrobenzene-1-sulfonyl chloride is the benzylic position of aromatic compounds . This position is particularly reactive due to the resonance stabilization that can occur after the reaction .
Mode of Action
The compound interacts with its targets through a free radical reaction . In this process, a hydrogen atom is removed from the benzylic position, forming a resonance-stabilized radical . This radical can then react with other molecules, leading to various downstream effects .
Biochemical Pathways
The removal of a hydrogen atom from the benzylic position can lead to a variety of biochemical pathways. These include nucleophilic substitution and oxidation . The exact pathway depends on the specific conditions and the presence of other reactants .
Result of Action
The molecular and cellular effects of 3-Bromo-5-nitrobenzene-1-sulfonyl chloride’s action depend on the specific biochemical pathway that is triggered. For example, if the compound undergoes a nucleophilic substitution reaction, it could potentially lead to the formation of new chemical bonds and the creation of different compounds .
Analyse Biochimique
Biochemical Properties
3-Bromo-5-nitrobenzene-1-sulfonyl chloride plays a crucial role in biochemical reactions due to its ability to act as a sulfonylating agent. It interacts with enzymes, proteins, and other biomolecules, often modifying their structure and function. For instance, it can react with amino groups in proteins, leading to the formation of sulfonamide bonds. This interaction can alter the protein’s activity, stability, and interactions with other biomolecules .
Cellular Effects
The effects of 3-Bromo-5-nitrobenzene-1-sulfonyl chloride on various cell types and cellular processes are profound. It can influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit or activate specific enzymes, leading to changes in metabolic flux and gene expression patterns . These modifications can result in altered cellular responses, such as changes in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 3-Bromo-5-nitrobenzene-1-sulfonyl chloride exerts its effects through covalent binding interactions with biomolecules. It can form stable sulfonamide bonds with amino groups in proteins, leading to enzyme inhibition or activation. Additionally, the compound can induce changes in gene expression by modifying transcription factors or other regulatory proteins . These molecular interactions are critical for understanding the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-5-nitrobenzene-1-sulfonyl chloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its reactivity and effectiveness . Long-term exposure to the compound can also result in cumulative effects on cellular processes, such as sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-Bromo-5-nitrobenzene-1-sulfonyl chloride vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of the compound can cause toxic effects, such as cell death and tissue damage . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
3-Bromo-5-nitrobenzene-1-sulfonyl chloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can inhibit or activate specific enzymes, leading to changes in metabolite levels and metabolic flux . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 3-Bromo-5-nitrobenzene-1-sulfonyl chloride within cells and tissues are critical for its biochemical effects. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution within cells . These interactions can influence the compound’s localization and accumulation in specific cellular compartments, affecting its activity and function.
Subcellular Localization
The subcellular localization of 3-Bromo-5-nitrobenzene-1-sulfonyl chloride is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-nitrobenzene-1-sulfonyl chloride typically involves multiple steps:
Nitration: Benzene is nitrated to introduce the nitro group.
Bromination: The nitrobenzene derivative undergoes bromination to introduce the bromine atom.
Industrial Production Methods: In an industrial setting, the production of 3-Bromo-5-nitrobenzene-1-sulfonyl chloride involves the controlled addition of nitrobenzene to excess chlorosulfonic acid, gradually raising the temperature to 100°C and maintaining it for several hours. The mixture is then cooled and poured into ice water, and the product is filtered and washed to remove any residual acid .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Electrophilic Aromatic Substitution: The bromine and nitro groups can direct further substitutions on the benzene ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols can react with the sulfonyl chloride group.
Reduction: Common reducing agents include hydrogen gas with a catalyst or metal hydrides.
Electrophilic Aromatic Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic conditions.
Major Products:
Amines: Reduction of the nitro group.
Sulfonamides: Reaction with amines.
Substituted Benzenes: Further substitution reactions on the benzene ring.
Comparaison Avec Des Composés Similaires
3-Nitrobenzenesulfonyl chloride: Lacks the bromine substituent.
1-Bromo-3-nitrobenzene: Lacks the sulfonyl chloride group.
5-Bromo-2-nitrobenzenesulfonyl chloride: Positional isomer with different substitution pattern.
Uniqueness: 3-Bromo-5-nitrobenzene-1-sulfonyl chloride is unique due to the combination of bromine, nitro, and sulfonyl chloride groups on the benzene ring. This combination imparts distinct reactivity and makes it a versatile intermediate for various chemical transformations .
Propriétés
IUPAC Name |
3-bromo-5-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO4S/c7-4-1-5(9(10)11)3-6(2-4)14(8,12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLOBSDZZNLOLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(=O)(=O)Cl)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211517-87-1 | |
| Record name | 3-bromo-5-nitrobenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


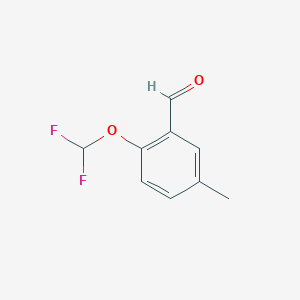
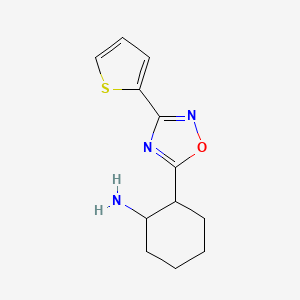
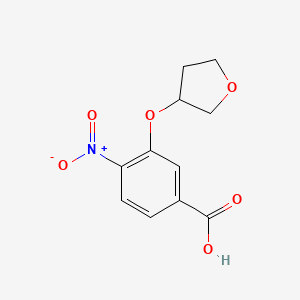
![6-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1454399.png)
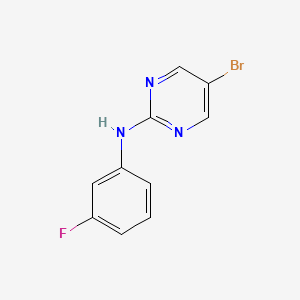

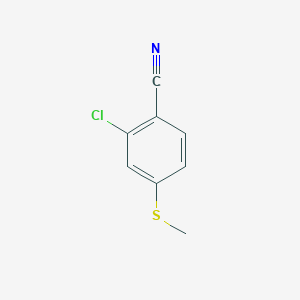
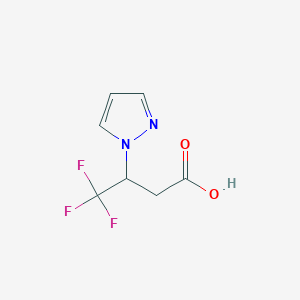

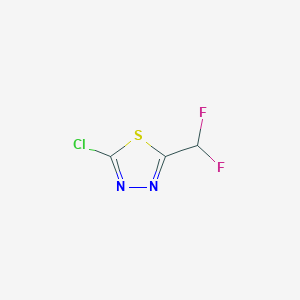
![2-[4-(2-Pyrimidyl)-1-piperazinyl]acetohydrazide](/img/structure/B1454411.png)
